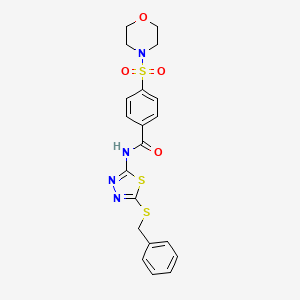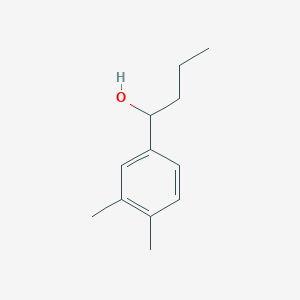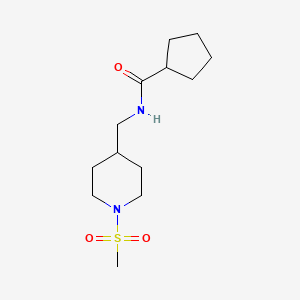
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase activity has been found to lead to a decrease in tumor growth, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of a variety of bacterial and fungal strains, making it a potential antibacterial and antifungal agent. This compound has also been found to inhibit the replication of several viruses, including herpes simplex virus, making it a potential antiviral agent. In addition, this compound has been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its potential as a broad-spectrum antimicrobial agent and its potential as a chemotherapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide. One potential direction is the development of analogs of this compound with improved solubility and lower toxicity. Another potential direction is the study of the mechanism of action of this compound in greater detail, which could lead to the development of more effective therapeutic agents. Finally, the potential use of this compound as a chemotherapeutic agent in combination with other drugs should be explored.
Métodos De Síntesis
The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide involves the reaction of isochroman-3-carboxylic acid with dimethylamine followed by the reaction of the resulting product with imidazole-4-sulfonyl chloride. The final product is obtained after purification by column chromatography. This method has been reported to yield this compound in high purity and yield.
Aplicaciones Científicas De Investigación
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral activities. This compound has also been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17-9-15(16-11-17)22(19,20)18(2)8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,11,14H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWGTEXADGDZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)
![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)


![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)